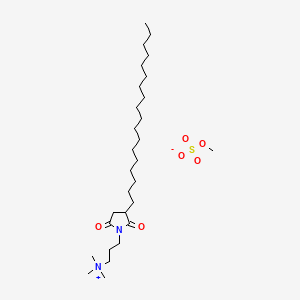

(Trimethyl(3-(3-(octadecyl)-2,5-dioxopyrrolidine-1-yl)propyl)ammonium) methyl sulphate

Description

This compound is a quaternary ammonium salt characterized by a complex amphiphilic structure. The molecule consists of a trimethylammonium group linked via a propyl chain to a 2,5-dioxopyrrolidine ring substituted with an octadecyl (C18) chain. The methyl sulphate anion serves as the counterion. The long alkyl chain (C18) enhances hydrophobicity, enabling micelle formation, while the polar dioxopyrrolidine and quaternary ammonium groups contribute to aqueous solubility and ionic interactions.

Propriétés

Numéro CAS |

93882-18-9 |

|---|---|

Formule moléculaire |

C29H58N2O6S |

Poids moléculaire |

562.8 g/mol |

Nom IUPAC |

methyl sulfate;trimethyl-[3-(3-octadecyl-2,5-dioxopyrrolidin-1-yl)propyl]azanium |

InChI |

InChI=1S/C28H55N2O2.CH4O4S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-26-25-27(31)29(28(26)32)23-21-24-30(2,3)4;1-5-6(2,3)4/h26H,5-25H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |

Clé InChI |

FMGRHIWJCNVYPS-UHFFFAOYSA-M |

SMILES canonique |

CCCCCCCCCCCCCCCCCCC1CC(=O)N(C1=O)CCC[N+](C)(C)C.COS(=O)(=O)[O-] |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (Trimethyl(3-(3-(octadecyl)-2,5-dioxopyrrolidine-1-yl)propyl)ammonium) methyl sulphate typically involves the quaternization of tertiary amines with alkyl halides or sulfates. The reaction conditions often include the use of solvents like ethanol or water, and the process is carried out under controlled temperatures to ensure optimal yield .

Industrial Production Methods

Industrial production methods for this compound involve large-scale quaternization reactions in reactors designed to handle the exothermic nature of the process. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and high production rates .

Analyse Des Réactions Chimiques

Types of Reactions

(Trimethyl(3-(3-(octadecyl)-2,5-dioxopyrrolidine-1-yl)propyl)ammonium) methyl sulphate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced forms.

Substitution: It undergoes nucleophilic substitution reactions, particularly with halides and other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium chloride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted ammonium compounds, oxides, and reduced amines, depending on the reaction conditions and reagents used .

Applications De Recherche Scientifique

(Trimethyl(3-(3-(octadecyl)-2,5-dioxopyrrolidine-1-yl)propyl)ammonium) methyl sulphate has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of (Trimethyl(3-(3-(octadecyl)-2,5-dioxopyrrolidine-1-yl)propyl)ammonium) methyl sulphate involves its interaction with cell membranes and proteins. The compound disrupts the lipid bilayer of cell membranes, leading to increased permeability and facilitating the entry of other molecules. It also interacts with proteins, altering their structure and function .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s uniqueness lies in its hybrid structure, combining a pyrrolidine dione moiety with a quaternary ammonium group. Below is a comparative analysis with structurally or functionally related compounds:

Key Research Findings

Surfactant Performance : The C18 chain in the target compound likely enables lower critical micelle concentrations (CMCs) compared to shorter-chain analogues like cetrimonium bromide, enhancing its efficiency in solubilizing hydrophobic molecules .

Bioactivity : Unlike benzalkonium chloride, the dioxopyrrolidine group may reduce cytotoxicity while retaining antimicrobial efficacy, as seen in plant-derived bioactive compounds with cyclic amide structures .

Stability : The methyl sulphate anion offers improved hydrolytic stability over halide-containing quaternary ammonium salts, which are prone to degradation under acidic conditions .

Limitations and Challenges

- Synthesis Complexity : The multi-step synthesis of the dioxopyrrolidine-quaternary ammonium hybrid may limit scalability compared to simpler quaternary ammonium salts .

- Ecotoxicology: While organophosphorus compounds () exhibit acute toxicity, the environmental impact of the target compound’s persistent C18 chain requires further study .

Activité Biologique

Trimethyl(octadecyl)ammonium methyl sulphate (CAS No. 18684-11-2) is a quaternary ammonium compound that exhibits significant biological activity, primarily in the fields of biochemistry and pharmacology. This compound is characterized by its unique structure, which includes a long-chain alkyl group (octadecyl) and a trimethylammonium moiety, contributing to its surfactant properties and biological interactions.

- Molecular Formula : CHNOS

- Molecular Weight : 423.694 g/mol

- CAS Number : 18684-11-2

Trimethyl(octadecyl)ammonium methyl sulphate functions primarily as a surfactant, influencing membrane permeability and cellular interactions. Its quaternary ammonium structure allows it to interact with lipid bilayers, altering membrane fluidity and facilitating the transport of other molecules across cellular membranes. This property is particularly relevant in drug delivery systems, where it can enhance the bioavailability of therapeutic agents.

Biological Activity

The biological activity of trimethyl(octadecyl)ammonium methyl sulphate can be categorized into several key areas:

-

Antimicrobial Activity

- Exhibits broad-spectrum antimicrobial properties against bacteria and fungi.

- Effective in disrupting microbial cell membranes, leading to cell lysis.

-

Cell Membrane Interaction

- Alters membrane properties, enhancing permeability for various compounds.

- Can be utilized in drug formulation to improve absorption rates.

-

Cytotoxicity

- Displays cytotoxic effects on certain cancer cell lines, indicating potential as an anticancer agent.

- The degree of cytotoxicity varies with concentration and exposure time.

-

Gene Delivery

- Used as a vector in gene therapy due to its ability to encapsulate nucleic acids and facilitate their entry into cells.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of trimethyl(octadecyl)ammonium methyl sulphate against various pathogens, including Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 0.1% (v/v), highlighting its potential as a preservative in pharmaceutical formulations.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In another investigation, the cytotoxic effects of trimethyl(octadecyl)ammonium methyl sulphate were assessed on human breast cancer cells (MCF-7). The compound exhibited IC values ranging from 25 to 50 µM after 24 hours of exposure, suggesting a dose-dependent response that warrants further exploration for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.